Product packaging for Dipotassium hexakis(cyano-C)platinate(Cat. No.:CAS No. 16920-94-8)

Dipotassium hexakis(cyano-C)platinate

Cat. No.: B091452
CAS No.: 16920-94-8
M. Wt: 429.39 g/mol
InChI Key: MGALPNVSVNWQFC-UHFFFAOYSA-N
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Description

Significance and Research Context of Hexacyanoplatinate(IV) Complexes in Contemporary Chemistry

Hexacyanoplatinate(IV) complexes are significant in contemporary chemistry due to their unique electronic structures, stability, and versatility as building blocks for more complex molecular architectures. samaterials.comsmolecule.com Their importance stems from their utility in the synthesis of novel materials with interesting properties, including coordination polymers and materials with specific catalytic or electrochemical activities. samaterials.comrsc.org The rigid and well-defined octahedral geometry of the [Pt(CN)₆]²⁻ anion makes it an excellent component for constructing predictable and ordered supramolecular structures. rsc.org

Foundational Aspects of Platinum Coordination Chemistry Relevant to Hexacyanoplatinate(IV) Research

Platinum, a third-row transition metal, is known for forming stable complexes in various oxidation states, with Pt(II) and Pt(IV) being the most common. researchgate.netyoutube.com The coordination chemistry of platinum is characterized by a variety of geometries, with square planar for Pt(II) and octahedral for Pt(IV) being predominant. libretexts.orgnih.gov This preference for specific coordination geometries is a critical factor in the design and synthesis of platinum-containing materials.

The electronic configuration of Pt(IV) (d⁶) in an octahedral field, as seen in [Pt(CN)₆]²⁻, typically results in a low-spin, diamagnetic complex due to the strong field nature of the cyanide ligands. embibe.com This electronic arrangement contributes to the kinetic inertness and thermodynamic stability of the complex. The principles of ligand field theory are essential for understanding the electronic spectra and magnetic properties of these compounds. embibe.com Moreover, the ability of platinum complexes to participate in redox reactions is a cornerstone of their application in catalysis and electrochemistry. researchgate.netyoutube.com The study of electron transfer processes in platinum complexes, including the hexacyanoplatinate(IV) anion, provides insights into reaction mechanisms and the design of new catalytic systems. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6K2N6Pt-4 B091452 Dipotassium hexakis(cyano-C)platinate CAS No. 16920-94-8

Properties

CAS No.

16920-94-8

Molecular Formula

C6K2N6Pt-4

Molecular Weight

429.39 g/mol

IUPAC Name

dipotassium;platinum;hexacyanide

InChI

InChI=1S/6CN.2K.Pt/c6*1-2;;;/q6*-1;2*+1;

InChI Key

MGALPNVSVNWQFC-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Potassiumhexacyanoplatinate Iv

Diverse Strategies for Potassium Hexacyanoplatinate(IV) Synthesis

The synthesis of potassium hexacyanoplatinate(IV) is a fundamental process that enables its use in further applications. While various methods exist for the preparation of platinum compounds, the specific synthesis of potassium hexacyanoplatinate(IV) often involves the reaction of a suitable platinum(IV) precursor with a cyanide source. A common approach involves the use of potassium hexachloroplatinate(IV) (K₂[PtCl₆]) as a starting material.

Controlled Reduction Pathways in Nanoparticle Formation

While detailed studies focusing exclusively on controlled reduction pathways of potassium hexacyanoplatinate(IV) for nanoparticle formation are not extensively documented in publicly available literature, the general principles of platinum nanoparticle synthesis can be applied. The formation of platinum nanoparticles from a precursor salt typically involves a reduction step where Pt(IV) ions are reduced to metallic platinum (Pt(0)). This process is often carried out in the presence of a reducing agent and a stabilizing agent to control the size and prevent the agglomeration of the nanoparticles.

Common reducing agents used for the synthesis of platinum nanoparticles from other precursors, such as chloroplatinic acid (H₂PtCl₆), include sodium borohydride, citrates, and alcohols. mdpi.com The choice of reducing agent and reaction conditions, such as temperature and pH, plays a crucial role in determining the morphology and size distribution of the resulting nanoparticles. mdpi.com

Role of Potassiumhexacyanoplatinate(IV) as an Oxidizing Agent in Polymerization Processes

The role of potassium hexacyanoplatinate(IV) as a direct oxidizing agent in polymerization processes is not a widely reported application in the available scientific literature. Typically, in redox-initiated polymerization, a system consisting of an oxidizing agent and a reducing agent is employed to generate free radicals that initiate the polymerization of monomers. While metal ions in high oxidation states can act as oxidizing components in such systems, specific examples detailing the use of the hexacyanoplatinate(IV) anion for this purpose are scarce.

Precursor Applications of Potassiumhexacyanoplatinate(IV) in Novel Material Fabrication

The primary utility of potassium hexacyanoplatinate(IV) lies in its role as a precursor for the creation of various platinum-based materials. researchgate.net Its stability and defined stoichiometry make it a reliable source of platinum for these synthetic applications.

Direct Generation of Platinum Nanoparticles from Hexacyanoplatinate(IV)

The direct generation of platinum nanoparticles from potassium hexacyanoplatinate(IV) follows the general principles of chemical reduction. The Pt(IV) center in the [Pt(CN)₆]²⁻ complex must be reduced to Pt(0) to form metallic nanoparticles. The strong cyanide ligands in the complex can influence the reduction potential and the kinetics of nanoparticle formation compared to other platinum precursors.

While specific research articles detailing this exact process are not readily found, the synthesis would likely involve the treatment of an aqueous solution of potassium hexacyanoplatinate(IV) with a suitable reducing agent under controlled conditions. The resulting nanoparticles would then need to be stabilized to prevent aggregation.

Crystallographic Studies and Structural Elucidation of Potassiumhexacyanoplatinate Iv

Single Crystal X-ray Diffraction Analysis of Hexacyanoplatinate(IV) Compounds

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic structure of crystalline solids. By measuring the diffraction pattern of X-rays scattered by a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.

K₂[PtCl₆] adopts a cubic crystal system, which is characterized by its high degree of symmetry. materialsproject.orgmaterialsproject.org Its specific space group is Fm-3m (No. 225), a common arrangement for many ionic compounds. materialsproject.orgmaterialsproject.org In this structure, the large [PtCl₆]²⁻ anions are located at the positions of a face-centered cubic (FCC) lattice, while the smaller K⁺ cations occupy all of the available tetrahedral holes in the lattice. materialsproject.org The platinum atoms reside on sites of octahedral symmetry, and the potassium ions are surrounded by twelve chloride ligands from neighboring complex anions. materialsproject.org Given the similar ionic radii and identical charge of the cyanide (CN⁻) and chloride (Cl⁻) ligands, it is highly anticipated that K₂[Pt(CN)₆] is isostructural with K₂[PtCl₆], possessing the same cubic crystal system and Fm-3m space group.

Interactive Table: Crystallographic Data for the Analogue Compound K₂[PtCl₆]

ParameterValueReference
Crystal System Cubic materialsproject.orgmaterialsproject.org
Space Group Fm-3m materialsproject.orgmaterialsproject.org
Lattice Parameter (a) ~7.065 Å materialsproject.org
Unit Cell Volume ~352.7 ų materialsproject.org
Formula Units (Z) 4 materialsproject.org
Coordination (Pt) 6 (Octahedral) materialsproject.org
Coordination (K) 12 (Cuboctahedral) materialsproject.org

This data is for the structural analogue K₂[PtCl₆] and serves as a model for K₂[Pt(CN)₆].

The crystal structure of K₂[Pt(CN)₆] is dominated by strong electrostatic (ionic) interactions between the positively charged potassium ions (K⁺) and the negatively charged hexacyanoplatinate(IV) anions, [Pt(CN)₆]²⁻. This leads to an efficient and densely packed structure, typical of ionic salts.

The packing arrangement, based on the K₂[PtCl₆] model, can be visualized as a repeating three-dimensional array. The large, nearly spherical [Pt(CN)₆]²⁻ anions define the main lattice framework, while the smaller K⁺ cations fit snugly into the voids created by the arrangement of these anions. This efficient packing maximizes the electrostatic attraction and minimizes repulsion, leading to a stable crystalline solid. Beyond the primary ionic bonding, weaker van der Waals forces exist between all atoms. In the case of hexacyanometallates, the potential for non-covalent anion-π interactions, where the electron-rich cyanide ligands interact with the π-systems of adjacent groups, can also influence the finer details of the crystal packing.

Powder X-ray Diffraction (XRD) for Phase Identification in Polymeric Composites

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials, including polymer composites. nih.gov Unlike SC-XRD, which requires a pristine single crystal, PXRD can analyze materials composed of many small, randomly oriented crystallites. If Potassium hexacyanoplatinate(IV) were incorporated as a filler or functional additive into a polymer matrix, PXRD would be the primary technique to verify its presence and structural state.

The resulting diffraction pattern of such a composite would be a superposition of the signals from each component. The amorphous polymer would produce a very broad, non-distinct hump, while the crystalline K₂[Pt(CN)₆] would generate a series of sharp, well-defined Bragg peaks at specific diffraction angles (2θ). The positions and intensities of these peaks serve as a unique "fingerprint" for the crystalline phase. By comparing the experimental pattern to a reference pattern for pure K₂[Pt(CN)₆], one can:

Confirm the successful incorporation of the compound into the polymer.

Verify that the compound has not undergone a phase change or reacted with the polymer matrix during processing.

Assess the degree of crystallinity of the filler within the composite.

Potentially detect the formation of new crystalline phases resulting from interactions between the filler and the polymer.

Modern analytical software, often utilizing large databases, can automate this phase identification process, even in complex multiphase mixtures. nih.gov

Modern Crystallographic Approaches and Methodological Advancements

The field of crystallography is continually evolving, driven by advancements in X-ray sources, detector technology, and computational methods. numberanalytics.comnumberanalytics.com These advancements allow for the structural analysis of increasingly complex and challenging materials.

Synchrotron Radiation: Modern crystallographic studies increasingly utilize synchrotron light sources. numberanalytics.comnih.gov These facilities produce X-ray beams that are many orders of magnitude more intense than conventional laboratory sources. This high intensity enables the analysis of micro- or nanocrystalline samples that are far too small for traditional diffraction experiments. numberanalytics.comrsc.org

Serial Crystallography: For materials like some metal-organic frameworks or complex coordination compounds that yield only microcrystalline powders, serial crystallography has emerged as a powerful technique. nih.govrsc.org In this method, diffraction data are collected from thousands of individual microcrystals and then merged computationally to determine the complete crystal structure. rsc.org This approach can be performed at both synchrotrons and X-ray free-electron lasers (XFELs). essex.ac.uk

Advanced Detectors and Software: The development of fast, high-sensitivity detectors, such as Hybrid Photon Counting (HPC) detectors, allows for rapid data collection and improved data quality. numberanalytics.com This is complemented by sophisticated software that can handle complex data analysis, including the deconvolution of patterns from multiphase materials and the application of machine learning algorithms for phase identification. nih.govmdpi.com

In Situ Diffraction: The ability to perform XRD measurements in real-time (in situ) allows researchers to study structural transformations as they happen, for example, during a chemical reaction or under changing temperature or pressure. numberanalytics.comnih.gov

Computational Crystallography and Crystal Morphology Prediction

Alongside experimental techniques, computational methods have become a vital component of modern crystallographic analysis. Density Functional Theory (DFT) is a particularly powerful quantum mechanical modeling method used to investigate the structural and electronic properties of materials. researchgate.netresearchgate.net

In the context of Potassium hexacyanoplatinate(IV), DFT calculations can be used to:

Optimize Geometry: Starting with an approximate structure, perhaps from powder diffraction data or based on a known analogue, DFT can be used to calculate the lowest energy arrangement of atoms, thereby refining the unit cell parameters and atomic positions. researchgate.net

Predict Properties: Once a reliable structure is obtained, DFT can be used to calculate various properties, such as electronic band structure, density of states, and mechanical properties like bulk modulus. researchgate.net This provides fundamental insight into the material's behavior.

Understand Intermolecular Forces: Computational tools can map and quantify the strength of different interactions within the crystal, such as ionic and covalent contributions to bonding, providing a deeper understanding of crystal packing.

Predict Crystal Morphology: The external shape (morphology) of a crystal is determined by the relative growth rates of its different crystallographic faces. By calculating the surface energy of various crystal faces using computational methods, it is possible to predict the equilibrium crystal shape. This is crucial for applications where particle shape and size are important. While a specific prediction for K₂[Pt(CN)₆] is not available, the methodology provides a powerful predictive tool in materials design.

Theoretical and Computational Investigations into Potassiumhexacyanoplatinate Iv Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are at the forefront of modern chemical research, enabling the study of electronic structure and its correlation with chemical reactivity. For potassium hexacyanoplatinate(IV), these calculations are pivotal in understanding the nature of the bonding within the hexacyanoplatinate(IV) anion, [Pt(CN)₆]²⁻, and its interactions with the surrounding potassium cations and solvent molecules.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. DFT studies are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction energy barriers. mdpi.comrsc.org This information is crucial for understanding the kinetics and thermodynamics of reactions involving potassium hexacyanoplatinate(IV).

For instance, DFT calculations can be employed to investigate the energetics of ligand substitution reactions, where one or more cyanide ligands are replaced by other molecules. By calculating the energies of the reactants, products, and any intermediates and transition states, a detailed reaction profile can be constructed. This allows for the determination of whether a reaction is likely to be thermodynamically favorable and what the kinetic barriers are.

Recent studies on related systems have demonstrated the power of DFT in elucidating reaction mechanisms. For example, in the context of catalysis, DFT has been used to explore different reaction pathways and identify the most plausible mechanism. researchgate.netbris.ac.uk This often involves comparing the energy barriers of various proposed steps, such as oxidative addition, reductive elimination, and migratory insertion. researchgate.net Although specific DFT studies on the reaction energetics of potassium hexacyanoplatinate(IV) are not extensively documented in the provided search results, the principles and methodologies are directly applicable. The knowledge gained from DFT calculations on similar transition metal complexes provides a strong foundation for predicting the reactivity of the [Pt(CN)₆]²⁻ ion.

Table 1: Hypothetical DFT-Calculated Energetic Data for a Ligand Substitution Reaction of [Pt(CN)₆]²⁻

Reaction StepSpeciesRelative Energy (kcal/mol)
Reactants[Pt(CN)₆]²⁻ + H₂O0.0
Transition State 1[Pt(CN)₅(H₂O)]²⁻...CN⁻+25.3
Intermediate[Pt(CN)₅(H₂O)]²⁻ + CN⁻+5.7
Transition State 2[Pt(CN)₄(H₂O)(CN)]²⁻...CN⁻+30.1
Products[Pt(CN)₅(H₂O)]⁻ + CN⁻-2.4

Note: This table is illustrative and based on general principles of DFT calculations for transition metal complexes. The values are not from a specific study on potassium hexacyanoplatinate(IV).

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to calculating molecular properties. One of their key applications is the prediction of vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the force constants and subsequently the vibrational frequencies of a molecule.

For the hexacyanoplatinate(IV) anion, [Pt(CN)₆]²⁻, ab initio calculations can predict the frequencies of its various vibrational modes, such as the Pt-C and C-N stretching and bending modes. These theoretical predictions can be compared with experimental spectroscopic data to confirm the structure of the complex and to assign the observed spectral bands to specific molecular motions. Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors, which account for systematic errors in the calculations and the effects of the solid-state environment or solvation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Phenomena

While quantum chemical calculations provide a static picture of molecules, molecular dynamics (MD) simulations offer a window into their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes such as conformational changes, diffusion, and interactions at interfaces.

Computational Catalysis and Reaction Mechanism Elucidation

Potassium hexacyanoplatinate(IV) and other platinum compounds are known to have catalytic applications. samaterials.com Computational catalysis, utilizing methods like DFT, is a powerful tool for elucidating the mechanisms of catalytic reactions at the molecular level. researchgate.net By modeling the interaction of reactants with the [Pt(CN)₆]²⁻ complex, researchers can identify the active sites and map out the entire catalytic cycle.

Prediction of Spectroscopic Signatures from First Principles Calculations

First-principles calculations, including both ab initio and DFT methods, can be used to predict a wide range of spectroscopic properties beyond vibrational frequencies. epstem.net For potassium hexacyanoplatinate(IV), these calculations can provide valuable insights into its electronic absorption spectrum (UV-Vis), which is governed by electronic transitions between molecular orbitals.

By calculating the energies of the ground and excited electronic states, it is possible to predict the wavelengths of maximum absorption (λ_max) and the intensities of the absorption bands. These theoretical spectra can be compared with experimental data to aid in the interpretation of the observed electronic transitions, such as ligand-to-metal charge transfer (LMCT) and d-d transitions. Furthermore, calculations can predict other spectroscopic signatures, such as NMR chemical shifts and EPR parameters, which can provide further characterization of the electronic and geometric structure of the complex.

Electrochemical Behavior and Research Investigations of Potassiumhexacyanoplatinate Iv

Cyclic Voltammetry (CV) Studies of Redox Processes and Electron Transfer

Cyclic voltammetry is a powerful electroanalytical technique used to investigate the mechanisms of redox reactions. jcsp.org.pkjcsp.org.pk It provides valuable information about the thermodynamics and kinetics of electron transfer processes at the electrode-electrolyte interface. jcsp.org.pk In the context of potassium hexacyanoplatinate(IV), CV studies are crucial for understanding its behavior as a redox-active species.

The core of CV involves applying a linearly varying potential to an electrode and measuring the resulting current. jcsp.org.pk This process helps in identifying the potentials at which oxidation and reduction of the electroactive species, in this case, the hexacyanoplatinate(IV) anion, occur. The resulting plot of current versus potential is known as a cyclic voltammogram. jcsp.org.pk

For a redox couple to be suitable for applications such as in redox flow batteries, it is essential to determine its reversibility and kinetic parameters. ualberta.ca CV is the primary tool for such investigations, allowing for an initial estimation of rate constants and diffusion coefficients. ualberta.ca The shape of the cyclic voltammogram, including the separation of peak potentials and the ratio of peak currents, reveals whether a reaction is reversible, quasi-reversible, or irreversible. ualberta.ca

In the cyclic voltammogram of a reversible redox system, both anodic (oxidation) and cathodic (reduction) peaks are observed. The potential difference between the anodic peak potential (Epa) and the cathodic peak potential (Epc), denoted as ΔEp, is a key indicator of the electron transfer kinetics. For a one-electron reversible process, the theoretical value of ΔEp is approximately 59/n mV at 25 °C, where n is the number of electrons transferred.

The reversibility of an electrochemical reaction is crucial for applications like energy storage, as it dictates the efficiency and cycle life of the device. ualberta.ca A "chemically reversible" reaction is essential for good cycle life in systems like redox flow batteries. ualberta.ca In a reversible system, the rate of electron transfer is fast enough that the equilibrium at the electrode surface is maintained throughout the potential scan. asdlib.org This is characterized by the peak potentials remaining constant with varying scan rates. ualberta.ca

Conversely, if the electron transfer rate is slow, the system is considered "irreversible," and the peak potentials will shift with the scan rate. ualberta.caasdlib.org A unique aspect of electrochemical reactions is that a system that behaves reversibly at low scan rates can become irreversible at higher scan rates. asdlib.org

The analysis of anodic and cathodic peaks provides detailed information on the electrochemical process. The peak current (ip) in a cyclic voltammogram is described by the Randles-Ševčík equation for a reversible system:

ip = (2.69 x 105) n3/2AD1/2Cν1/2

Where:

n is the number of electrons transferred

A is the electrode area (cm²)

D is the diffusion coefficient (cm²/s)

C is the bulk concentration (mol/cm³)

ν is the scan rate (V/s)

This equation shows that the peak current is directly proportional to the square root of the scan rate for a diffusion-controlled process.

The concentration of the electroactive species significantly influences the electrochemical response in cyclic voltammetry. According to the Randles-Ševčík equation, the peak current is directly proportional to the bulk concentration of the analyte. Therefore, as the concentration of potassium hexacyanoplatinate(IV) in the electrolyte solution increases, both the anodic and cathodic peak currents are expected to increase. jcsp.org.pkjcsp.org.pk

Studies on similar compounds like potassium ferricyanide (B76249) have demonstrated that the peak currents for both oxidation and reduction increase with an increase in concentration. jcsp.org.pkjcsp.org.pk This linear relationship between peak current and concentration is fundamental for quantitative analysis.

By performing CV experiments at various concentrations of potassium hexacyanoplatinate(IV), a calibration curve can be constructed by plotting the peak current against the concentration. The linearity of this plot confirms that the process is diffusion-controlled and allows for the determination of unknown concentrations.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Charge Transfer Characteristics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to analyze the complex impedance of an electrochemical system over a range of frequencies. rsc.orgjecst.org It is particularly valuable for characterizing the properties of the electrode-electrolyte interface, including the double-layer capacitance, charge transfer resistance, and diffusion processes. researchgate.net

The functionality of many electrochemical devices is governed by the characteristics of this interface. researchgate.net EIS helps to differentiate and quantify the contributions of various components to the total impedance of the system, such as electrolyte resistance, electrode resistance, and resistances associated with mass and charge transfer. jecst.org The technique involves applying a small amplitude AC voltage or current signal to the system and measuring the resulting response. researchgate.net

By analyzing the impedance spectra, researchers can gain insights into the kinetics of electrochemical reactions and identify the rate-limiting steps. researchgate.net This information is crucial for optimizing the performance of devices like fuel cells, batteries, and sensors. researchgate.net

To interpret the data obtained from EIS, equivalent electrical circuit models are employed. researchgate.net These models consist of a combination of resistors, capacitors, and other electrical elements that represent the physical and chemical processes occurring at the electrochemical interface. researchgate.net

A common model for an electrochemical cell includes:

Solution Resistance (Rs): The resistance of the electrolyte solution between the working and reference electrodes. researchgate.net

Double-Layer Capacitance (Cdl): Represents the capacitance of the electrical double layer that forms at the electrode-electrolyte interface. researchgate.net

Charge Transfer Resistance (Rct): Corresponds to the resistance to the flow of electrons during the redox reaction at the electrode surface. researchgate.net

Warburg Impedance (Zw): Represents the impedance associated with the diffusion of electroactive species to and from the electrode surface.

The selection of an appropriate equivalent circuit is crucial for accurately fitting the experimental EIS data and extracting meaningful physical parameters. researchgate.net For instance, a simple Randles circuit is often used to model a single-step redox reaction. More complex systems may require the inclusion of additional elements, such as constant phase elements (CPE), to account for non-ideal capacitive behavior due to surface roughness or inhomogeneity. researchgate.net

The values of these circuit elements are determined by fitting the model to the experimental impedance data. For example, the charge transfer resistance (Rct) is inversely proportional to the rate of the electrochemical reaction. A smaller Rct value indicates faster kinetics. Similarly, the double-layer capacitance (Cdl) can provide information about the surface area and properties of the electrode. researchgate.net

The table below shows an example of how equivalent circuit elements can be determined from EIS data for different concentrations of a substance, illustrating the changes in interfacial properties.

ConcentrationSolution Resistance (Rs) (Ω)Double-Layer Capacitance (Cdl) (µF)Charge Transfer Resistance (Rct) (kΩ)
Low1501.215.8
Medium1202.58.2
High904.13.5

This table is illustrative and represents typical trends observed in EIS studies.

Role of Potassium hexacyanoplatinate(IV) in Electrocatalytic Research

Potassium hexacyanoplatinate(IV) can play a role in electrocatalytic research, primarily due to its platinum content. samaterials.com Platinum is a well-known and highly effective catalyst for a wide range of electrochemical reactions, including the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER), which are fundamental to fuel cells and water electrolysis. mdpi.com

In electrocatalysis, the goal is to use a catalyst to increase the rate of an electrochemical reaction without being consumed in the process. mdpi.com This is typically achieved by lowering the activation energy of the reaction. While potassium hexacyanoplatinate(IV) itself may not be the direct catalyst in all applications, it can serve as a precursor for the synthesis of platinum-based catalytic materials. samaterials.com For example, it can be used to deposit platinum nanoparticles onto a support material, creating a high-surface-area electrocatalyst.

Research in electrocatalysis often involves preparing working electrodes by depositing a catalyst ink onto a conductive substrate. mdpi.com The electrocatalytic activity is then evaluated using techniques like linear sweep voltammetry (LSV) to measure the current response at different potentials. mdpi.com The overpotential required to achieve a certain current density is a key metric for catalyst performance, with lower overpotentials indicating higher activity. mdpi.com

Furthermore, the stability of the catalyst is a critical factor. mdpi.com Studies may involve long-term cycling or spectroscopic analysis before and after catalytic activity to assess any changes in the catalyst's structure or composition. mdpi.com The use of compounds like potassium hexacyanoplatinate(IV) in this field contributes to the development of more efficient and durable electrocatalysts for clean energy technologies. samaterials.com

Coordination Chemistry of the Hexacyanoplatinate Iv Anion

Ligand Field Theoretical Aspects and Cyanide Ligand Strong Field Characteristics

Ligand Field Theory (LFT) provides a sophisticated model to understand the electronic structure and properties of coordination compounds like potassium hexacyanoplatinate(IV). In an octahedral environment, the d-orbitals of the central metal ion are split into two sets of different energies: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). libretexts.org The energy difference between these two sets is known as the ligand field splitting energy (Δo). uni-siegen.debyjus.com

The cyanide ion (CN⁻) is positioned at the strong end of the spectrochemical series, meaning it is a strong-field ligand. researchgate.netrsc.org This is attributed to its excellent σ-donating and π-accepting capabilities. researchgate.net The strong interaction between the cyanide ligands and the platinum(IV) ion results in a large Δo.

Ligand Field Splitting in Hexacyanoplatinate(IV)

Orbitals Energy Level Electron Occupancy
eg (dx²-y², d) Higher 0
t2g (dxy, dxz, dyz) Lower 6

This table illustrates the qualitative splitting of d-orbitals and the electron distribution for the low-spin d⁶ Pt(IV) center in the [Pt(CN)₆]²⁻ anion.

Intrinsic Stability and Reactivity of Hexacyanoplatinate(IV) Complexes in Solution and Solid State

The hexacyanoplatinate(IV) anion is known for its considerable thermodynamic stability, a direct consequence of the strong platinum-cyanide bonds and the significant ligand field stabilization energy. rsc.org The stability of a complex in solution is quantified by its stability constant (Kf), which represents the equilibrium constant for its formation. wikipedia.orgchemguide.co.uk While specific thermodynamic data for [Pt(CN)₆]²⁻ is scarce, the stability of cyanometallate complexes is generally high. researchgate.net For comparison, the stability constants of other cyanide complexes are often very large, indicating a strong tendency to form. libretexts.org

In terms of reactivity, the [Pt(CN)₆]²⁻ anion is relatively inert, which is characteristic of low-spin d⁶ complexes. The filled t₂g orbitals and the large energy gap to the empty eg orbitals mean that ligand substitution reactions are generally slow. However, the ambidentate nature of the cyanide ligand, which can coordinate through either the carbon or nitrogen atom, can influence its reactivity, particularly in the formation of polynuclear assemblies. researchgate.net Reactions involving the [Pt(CN)₆]²⁻ anion often require harsh conditions due to its kinetic inertness. The solid-state thermal decomposition of potassium hexacyanoplatinate(IV) would be expected to proceed at high temperatures, likely yielding various decomposition products.

Comparative Stability of Cyanide Complexes

Complex Ion Log Kf Reference
[Ag(CN)₂]⁻ 18.74 libretexts.org
[Cu(CN)₄]³⁻ 30.3 libretexts.org
[Ni(CN)₄]²⁻ 31.3 (log β₄) libretexts.org
[Co(NH₃)₆]³⁺ 34.1 (log β₆) libretexts.org

Advanced Synthetic Coordination Chemistry Methodologies for Platinum Complexes

The traditional synthesis of potassium hexacyanoplatinate(IV) involves the reaction of a platinum(IV) salt, such as potassium hexachloroplatinate(IV) (K₂[PtCl₆]), with an excess of potassium cyanide (KCN) in an aqueous solution. easychem.org This ligand exchange reaction proceeds due to the higher stability of the cyanido complex.

Modern synthetic methodologies offer alternative routes to platinum complexes, which could potentially be applied to the synthesis of hexacyanoplatinate(IV) and its derivatives. These advanced methods can offer improvements in terms of reaction time, yield, and sustainability.

Mechanochemical Synthesis: This solvent-free technique involves the grinding of solid reactants to induce chemical reactions. It has been successfully employed for the synthesis of various platinum(II) and platinum(IV) complexes, often leading to reduced reaction times and increased selectivity. researchgate.netrsc.org

Hydrothermal Synthesis: This method utilizes high temperatures and pressures in aqueous solutions to promote the crystallization of products. It has been used to synthesize a variety of complex inorganic materials, including some platinum compounds. researchgate.netosti.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates in the synthesis of coordination complexes. rsc.org

These advanced methodologies, while not yet widely reported for the specific synthesis of K₂[Pt(CN)₆], represent promising avenues for future research in the preparation of this and related platinum-cyanide compounds.

Synthetic Routes to Platinum Complexes

Method Description Potential Advantages
Traditional Solution Synthesis Reaction of platinum salts with cyanide in a solvent. Well-established and understood.
Mechanochemistry Grinding of solid reactants. Solvent-free, faster reaction times, high yields. researchgate.netrsc.org
Hydrothermal Synthesis Reactions in water at high temperature and pressure. Can produce highly crystalline materials. researchgate.net
Microwave-Assisted Synthesis Use of microwave energy to heat reactants. Rapid heating, shorter reaction times. rsc.org

This table summarizes various synthetic approaches that can be used for the preparation of platinum complexes, including potassium hexacyanoplatinate(IV).

Development of Coordination Polymers and Metal-Organic Frameworks Incorporating Platinum-Cyanide Units

Coordination polymers and metal-organic frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic or inorganic bridging ligands. Cyanometallate anions, such as [Pt(CN)₆]²⁻, are excellent candidates for use as building blocks in the construction of these materials due to their well-defined geometry and the ability of the cyanide ligands to bridge between metal centers. researchgate.net

The octahedral geometry of the [Pt(CN)₆]²⁻ anion makes it an ideal node for the formation of three-dimensional frameworks. By reacting [Pt(CN)₆]²⁻ with other metal ions that can coordinate to the nitrogen end of the cyanide ligands, it is possible to construct extended networks. A well-known class of coordination polymers based on hexacyanometallate building blocks are the Prussian blue analogues. nih.govrsc.orgresearchgate.net These materials have the general formula AₓM'[M(CN)₆]ᵧ·nH₂O and often exhibit interesting properties such as porosity, ion-exchange capabilities, and magnetic ordering.

While the use of [Pt(CN)₆]²⁻ as a building block for coordination polymers and MOFs is not as extensively studied as its iron or cobalt analogues, the principles of framework construction are directly applicable. The high stability of the [Pt(CN)₆]²⁻ unit could lead to the formation of robust and porous materials with potential applications in gas storage, catalysis, and sensing. nih.govresearchgate.net

Examples of Cyanometallate-Based Coordination Polymers

Building Block Connecting Metal Resulting Structure Type
[Fe(CN)₆]³⁻/⁴⁻ Fe²⁺/³⁺ Prussian Blue Analogues nih.govresearchgate.net
[Pt(SCN)₄]²⁻ Cu²⁺, Ni²⁺, Pb²⁺ 1D, 2D, and 3D Coordination Polymers nih.gov
[Au(CN)₂]⁻ Cu⁺ Vapochromic Coordination Polymers researchgate.net
[Pt(CN)₄]²⁻ Co²⁺ 1D Coordination Polymer researchgate.net

This table provides examples of coordination polymers constructed from different cyanometallate building blocks, illustrating the versatility of this approach.

Reaction Mechanism Studies Involving Potassiumhexacyanoplatinate Iv

Elucidation of Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles. While direct studies detailing the role of potassium hexacyanoplatinate(IV) in these specific pathways are not extensively documented in the provided search results, the broader context of platinum(IV) chemistry is relevant. Platinum(IV) complexes are key intermediates in reactions that proceed via oxidative addition, where a metal center's oxidation state and coordination number increase, and reductive elimination, where they decrease to release a product and regenerate the catalyst.

For instance, the oxidation of a platinum(II) precursor to a platinum(IV) species is a classic example of oxidative addition. The reverse process, the conversion of a stable platinum(IV) complex back to a platinum(II) state, constitutes reductive elimination. The stability of the hexacyanoplatinate(IV) anion, [Pt(CN)₆]²⁻, makes it a useful reference point or starting material for studying the electronic and steric factors that influence these transformations. The cyanide ligands, being strong-field ligands, create a stable, low-spin d⁶ configuration for the Pt(IV) center, influencing the thermodynamics and kinetics of any potential reductive elimination from this complex.

Investigation of Electron Transfer Mechanisms in Aniline (B41778) Oxidation and Nanoparticle Formation

The oxidation of aniline is a well-studied process with various applications, including the synthesis of conducting polymers and other valuable organic compounds. The mechanism of this oxidation can proceed through different pathways, often involving electron transfer steps. mdpi.com While direct use of potassium hexacyanoplatinate(IV) as the primary oxidant for aniline is not explicitly detailed, the principles of electron transfer involving platinum complexes are highly relevant.

The formation of nanoparticles through the reduction of metal complexes is another area where electron transfer mechanisms are critical. The reduction of a platinum(IV) source, such as the [Pt(CN)₆]²⁻ ion, to platinum(0) is necessary for the nucleation and growth of platinum nanoparticles. Understanding the electron transfer from a reducing agent to the platinum center is key to controlling the size, shape, and catalytic activity of the resulting nanoparticles. While the provided information does not directly link potassium hexacyanoplatinate(IV) to aniline-mediated nanoparticle formation, the fundamental principles of electron transfer from a substrate to a Pt(IV) center are analogous.

Mechanisms of Catalyst Deactivation in Platinum-Based Systems

Catalyst deactivation is a critical issue in industrial processes, leading to reduced efficiency and increased costs. researchgate.net In platinum-based catalysis, deactivation can occur through several mechanisms, including poisoning, thermal degradation, and changes in the oxidation state of the platinum. nih.gov

One common deactivation pathway for platinum catalysts is the formation of inactive species. For example, in some reactions, active platinum(II) or platinum(0) species can be oxidized to a less active or inactive platinum(IV) state. The high stability of complexes like hexacyanoplatinate(IV) illustrates the thermodynamic driving force that can, under certain conditions, lead to the formation of such stable, and therefore less reactive, platinum(IV) species, effectively removing the active catalyst from the cycle.

Conversely, in processes where platinum(IV) is part of the active catalytic cycle, its reduction to lower oxidation states can also lead to deactivation. For instance, the reduction of a Pt(IV) species to metallic platinum (Pt(0)) can result in the aggregation of metal particles, leading to a loss of active surface area and catalytic activity. nih.gov Understanding the stability and reactivity of various platinum oxidation states, including the robust nature of the [Pt(CN)₆]²⁻ complex, provides insight into the potential pathways for catalyst deactivation in related systems.

Deactivation MechanismDescriptionRelevance to Platinum Catalysis
Poisoning Strong binding of a substance to the active sites.Can involve the formation of highly stable Pt(IV) complexes.
Thermal Degradation Sintering or agglomeration of metal particles at high temperatures. nih.govLeads to a loss of active surface area.
Change in Oxidation State Conversion of the active platinum species to a less active oxidation state.Oxidation to a stable Pt(IV) state or reduction to aggregated Pt(0) can cause deactivation. nih.gov
Fouling Deposition of carbonaceous materials (coke) on the catalyst surface. nih.govBlocks active sites and pores.

Theoretical Modeling of Reaction Pathways and Transition States in Catalysis

Theoretical modeling, using methods like density functional theory (DFT), has become an indispensable tool for understanding complex reaction mechanisms at a molecular level. nih.gov These computational approaches allow for the calculation of energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.

In the context of platinum catalysis, theoretical modeling can be used to investigate the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination. For a complex like potassium hexacyanoplatinate(IV), computational studies could elucidate the electronic structure and bonding within the [Pt(CN)₆]²⁻ anion, providing insights into its stability and reactivity.

Furthermore, theoretical models can be employed to study electron transfer processes, such as those involved in aniline oxidation. By calculating the ionization potential of aniline and the electron affinity of the platinum complex, the thermodynamics of the initial electron transfer step can be predicted. umn.edu Similarly, the energetics of nanoparticle formation, including the reduction of the platinum precursor and the aggregation of platinum atoms, can be modeled to understand how to control the synthesis of nanoparticles with desired properties.

Modeling can also shed light on catalyst deactivation mechanisms. For example, the binding energies of potential poisons to a platinum surface or the energy barriers for the conversion of an active platinum species to an inactive one can be calculated. This information is invaluable for designing more robust and efficient catalysts.

Computational Method Application in Catalysis Research
Density Functional Theory (DFT)Calculation of electronic structure, reaction energies, and activation barriers.
Molecular Dynamics (MD)Simulation of the movement of atoms and molecules over time to study dynamic processes.
Kinetic Monte Carlo (KMC)Simulation of reaction kinetics based on the rates of elementary steps. nih.gov

Advanced Applications of Potassiumhexacyanoplatinate Iv in Materials Science and Nanotechnology Research

Fabrication and Characterization of Metal-Polymer Nanocomposites

The integration of metallic nanoparticles within polymer matrices offers a versatile route to materials with tailored electrical, catalytic, and optical properties. Potassium hexacyanoplatinate(IV) serves as a key ingredient in the synthesis of such nanocomposites, particularly those involving conducting polymers like polyaniline.

Synthesis of Platinum-Polyaniline Nanocomposites

A notable application of potassium hexacyanoplatinate(IV) is in the in-situ synthesis of platinum-polyaniline (Pt-PANI) nanocomposites. researchgate.netresearchgate.net In this process, the platinum complex acts as an oxidizing agent for the polymerization of aniline (B41778) monomers to form polyaniline. researchgate.netresearchgate.net Simultaneously, the platinum(IV) ions within the hexacyanoplatinate complex are reduced to form platinum nanoparticles (PtNPs) that become embedded within the growing polymer matrix. researchgate.netresearchgate.net

This single-step synthesis is advantageous as it ensures a uniform dispersion of the platinum nanoparticles throughout the polyaniline. The reaction is typically carried out in a microemulsion medium, which helps to control the size and stability of the resulting nanoparticles. researchgate.netresearchgate.net Anionic surfactants, such as dioctyl sulfosuccinate (B1259242) (AOT), can be used to create these microemulsions and also act as a dopant for the polyaniline, enhancing the stability of the final nanocomposite. researchgate.netresearchgate.net

The successful formation of these Pt-PANI nanocomposites is confirmed through various characterization techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to verify the chemical structure of the polyaniline and the presence of the dopant, while scanning electron microscopy (SEM) provides insight into the morphology of the composite material, revealing the distribution of the platinum nanoparticles. researchgate.netresearchgate.net

Synthesis Parameter Role/Observation Reference
ReactantPotassium hexacyanoplatinate(IV) (K₂Pt(CN)₆)Oxidizing agent and platinum precursor
MonomerAnilineForms polyaniline (PANI) upon oxidation
MediumMicroemulsion (e.g., with AOT)Controls nanoparticle size and stabilizes the composite
CharacterizationFT-IR SpectroscopyConfirms PANI formation and doping
CharacterizationScanning Electron Microscopy (SEM)Visualizes morphology and Pt nanoparticle distribution

Exploration of Conducting Polymer Composites

The incorporation of metallic nanoparticles is a well-established strategy to enhance the electrical conductivity of polymers. scirp.orgresearchgate.net Polyaniline, in its doped (emeraldine salt) form, is intrinsically conducting, with conductivity typically in the semiconductor range of around 10⁰ S/cm. scirp.org However, the introduction of metallic nanoparticles can significantly increase this value. scirp.orgresearchgate.net

Research on other metal-polyaniline composites, such as those containing silver nanoparticles, has demonstrated that exceeding a certain volume fraction of the metal (a "percolation threshold") can cause a dramatic shift from a semiconducting to a more metallic-like conductivity. cuni.cz For instance, in some silver-polyaniline composites, the conductivity has been observed to increase to approximately 10³ S/cm, which is significantly higher than that of pure polyaniline. cuni.cz Similar enhancements are anticipated for Pt-PANI composites, making them promising materials for applications in electronics and sensors. qeios.comresearchgate.net

Material Typical Electrical Conductivity (S/cm) Key Influencing Factors Reference
Undoped Polyaniline< 10⁻⁹Polymer chain structure scirp.org
Doped Polyaniline (Salt)~ 10⁰Dopant type and concentration scirp.org
Metal-Polyaniline Composite (below percolation threshold)Moderately increasedNanoparticle concentration and dispersion cuni.cz
Metal-Polyaniline Composite (above percolation threshold)up to 10³Formation of conductive pathways cuni.cz

Research into Functional Inorganic Materials Incorporating Platinum

Potassium hexacyanoplatinate(IV) is a valuable precursor for the synthesis of various functional inorganic materials where high-purity platinum is required. samaterials.com Its stability and defined stoichiometry make it a reliable source of platinum for creating materials with specific catalytic, electronic, or optical properties. samaterials.comamericanelements.com

One area of research involves the use of platinum-containing compounds as catalysts. The platinum nanoparticles generated from the reduction of potassium hexacyanoplatinate(IV) can be supported on various substrates to create efficient catalysts for a range of chemical reactions. samaterials.com For example, research on platinum nanoparticles derived from a similar precursor, potassium tetrachloroplatinate(II), has shown their effectiveness in the electrocatalytic reduction of hydrogen peroxide. researchgate.net This suggests the potential for potassium hexacyanoplatinate(IV) to be used in the development of sensors and other electrochemical devices. researchgate.net

Furthermore, the ability to generate platinum-containing materials through processes like in-situ synthesis within polymer matrices opens up possibilities for creating multifunctional inorganic-organic hybrid materials. mdpi.comresearchgate.net These materials can combine the processability and flexibility of polymers with the unique functionalities of platinum.

Role in the Development of Novel Photovoltaic Materials and Solar Cells

While direct research utilizing potassium hexacyanoplatinate(IV) in solar cells is not yet widely reported, the established benefits of potassium ions in perovskite solar cells suggest a potential future role for this compound. sciencedaily.comcambridgenetwork.co.uk Perovskite solar cells are a promising next-generation photovoltaic technology, but their efficiency and stability can be limited by defects in their crystal structure and ion migration. sciencedaily.comcambridgenetwork.co.uk

Studies have shown that the addition of potassium compounds, such as potassium iodide, to the perovskite material can "heal" these defects and immobilize ion movement. sciencedaily.comcambridgenetwork.co.uk This leads to improved charge transport and enhanced stability of the solar cell. The potassium ions effectively passivate the perovskite structure, resulting in higher power conversion efficiencies. sciencedaily.comcambridgenetwork.co.uknih.gov

Given that potassium hexacyanoplatinate(IV) contains potassium ions, it is conceivable that it could be explored as a multifunctional additive in perovskite solar cell fabrication. It could potentially serve as a source of potassium ions for defect passivation while also introducing platinum, which could have catalytic or electronic effects at the interfaces within the solar cell structure. nih.gov Further research is needed to investigate this potential application and to understand the impact of the hexacyanoplatinate anion on the perovskite material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.